molecular formula C13H18Cl2N2S B6271221 (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2648901-93-1

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B6271221
CAS No.: 2648901-93-1
M. Wt: 305.3
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Description

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene moiety to its corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted derivatives of the original compound.

Scientific Research Applications

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The pyrrolidine ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to the combination of the benzothiophene and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

2648901-93-1

Molecular Formula

C13H18Cl2N2S

Molecular Weight

305.3

Purity

91

Origin of Product

United States

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